Cas no 2138016-02-9 (2-Azabicyclo[2.2.1]heptane-2-propanoic acid, α,α-difluoro-)

2-Azabicyclo[2.2.1]heptane-2-propanoic acid, α,α-difluoro- is a bicyclic compound featuring a difluorinated propanoic acid moiety attached to a nitrogen-containing bridged ring system. The rigid bicyclic scaffold imparts structural stability, while the α,α-difluoro substitution enhances metabolic resistance and influences electronic properties, making it valuable in medicinal chemistry and drug design. This compound is particularly useful as a building block for bioactive molecules, where its unique stereochemistry and fluorine incorporation can improve binding affinity and pharmacokinetic profiles. Its synthetic versatility allows for further functionalization, enabling applications in the development of enzyme inhibitors, receptor modulators, and other pharmacologically active agents.
2-Azabicyclo[2.2.1]heptane-2-propanoic acid, α,α-difluoro- structure
2138016-02-9 structure
商品名:2-Azabicyclo[2.2.1]heptane-2-propanoic acid, α,α-difluoro-
CAS番号:2138016-02-9
MF:C9H13F2NO2
メガワット:205.20182967186
CID:5299474

2-Azabicyclo[2.2.1]heptane-2-propanoic acid, α,α-difluoro- 化学的及び物理的性質

名前と識別子

    • 3-{2-azabicyclo[2.2.1]heptan-2-yl}-2,2-difluoropropanoic acid
    • 3-(2-Azabicyclo[2.2.1]heptan-2-yl)-2,2-difluoropropanoic acid
    • 2-Azabicyclo[2.2.1]heptane-2-propanoic acid, α,α-difluoro-
    • インチ: 1S/C9H13F2NO2/c10-9(11,8(13)14)5-12-4-6-1-2-7(12)3-6/h6-7H,1-5H2,(H,13,14)
    • InChIKey: HNKHMQLMNJFWOC-UHFFFAOYSA-N
    • ほほえんだ: FC(C(=O)O)(CN1CC2CCC1C2)F

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 14
  • 回転可能化学結合数: 3
  • 複雑さ: 257
  • 疎水性パラメータ計算基準値(XlogP): -0.8
  • トポロジー分子極性表面積: 40.5

2-Azabicyclo[2.2.1]heptane-2-propanoic acid, α,α-difluoro- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-789589-0.05g
3-{2-azabicyclo[2.2.1]heptan-2-yl}-2,2-difluoropropanoic acid
2138016-02-9 95%
0.05g
$1068.0 2024-05-22
Enamine
EN300-789589-0.25g
3-{2-azabicyclo[2.2.1]heptan-2-yl}-2,2-difluoropropanoic acid
2138016-02-9 95%
0.25g
$1170.0 2024-05-22
Enamine
EN300-789589-2.5g
3-{2-azabicyclo[2.2.1]heptan-2-yl}-2,2-difluoropropanoic acid
2138016-02-9 95%
2.5g
$2492.0 2024-05-22
Enamine
EN300-789589-10.0g
3-{2-azabicyclo[2.2.1]heptan-2-yl}-2,2-difluoropropanoic acid
2138016-02-9 95%
10.0g
$5467.0 2024-05-22
Enamine
EN300-789589-1.0g
3-{2-azabicyclo[2.2.1]heptan-2-yl}-2,2-difluoropropanoic acid
2138016-02-9 95%
1.0g
$1272.0 2024-05-22
Enamine
EN300-789589-5.0g
3-{2-azabicyclo[2.2.1]heptan-2-yl}-2,2-difluoropropanoic acid
2138016-02-9 95%
5.0g
$3687.0 2024-05-22
Enamine
EN300-789589-0.5g
3-{2-azabicyclo[2.2.1]heptan-2-yl}-2,2-difluoropropanoic acid
2138016-02-9 95%
0.5g
$1221.0 2024-05-22
Enamine
EN300-789589-0.1g
3-{2-azabicyclo[2.2.1]heptan-2-yl}-2,2-difluoropropanoic acid
2138016-02-9 95%
0.1g
$1119.0 2024-05-22

2-Azabicyclo[2.2.1]heptane-2-propanoic acid, α,α-difluoro- 関連文献

2-Azabicyclo[2.2.1]heptane-2-propanoic acid, α,α-difluoro-に関する追加情報

Introduction to 2-Azabicyclo[2.2.1]heptane-2-propanoic acid, α,α-difluoro- (CAS No: 2138016-02-9)

2-Azabicyclo[2.2.1]heptane-2-propanoic acid, α,α-difluoro- is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research due to its unique structural and functional properties. This compound, identified by the chemical abstracts service number CAS No: 2138016-02-9, belongs to the class of heterocyclic compounds featuring a bicyclic structure with an azacycloalkane core. The presence of fluorine atoms at the α positions introduces additional electronic and steric effects, making it a promising candidate for further exploration in drug design and development.

The molecular framework of 2-Azabicyclo[2.2.1]heptane-2-propanoic acid, α,α-difluoro- consists of a seven-membered azabicycloalkane ring system substituted with a propanoic acid moiety at the 2-position, further modified by two fluorine atoms at the α positions of the propanoic acid side chain. This structural configuration imparts distinct physicochemical properties, including enhanced lipophilicity and metabolic stability, which are critical factors in determining its suitability as a pharmacophore.

In recent years, there has been growing interest in the development of fluorinated heterocyclic compounds due to their ability to modulate biological activity and improve pharmacokinetic profiles. The introduction of fluorine atoms into organic molecules often leads to increased binding affinity, reduced metabolic degradation, and improved oral bioavailability. The compound CAS No: 2138016-02-9 exemplifies these advantages, making it a valuable scaffold for designing novel therapeutic agents.

One of the most compelling aspects of 2-Azabicyclo[2.2.1]heptane-2-propanoic acid, α,α-difluoro- is its potential application in the synthesis of bioactive molecules targeting various disease pathways. Researchers have been exploring its utility in developing inhibitors for enzymes involved in metabolic disorders and inflammatory conditions. The unique stereochemistry provided by the bicyclic system allows for precise tuning of molecular interactions with biological targets, which is essential for achieving high efficacy and selectivity.

Recent studies have demonstrated the compound's ability to interact with specific binding pockets on proteins, thereby modulating their function. For instance, preliminary computational studies suggest that the fluorinated azabicycloalkane core can effectively engage with hydrophobic regions of target proteins, enhancing binding affinity. This interaction mode has been observed in several drug candidates that have successfully transitioned from academic research to clinical development.

The synthesis of CAS No: 2138016-02-9 involves multi-step organic transformations that require careful optimization to ensure high yield and purity. Advanced synthetic methodologies, including transition metal-catalyzed reactions and asymmetric hydrogenation, have been employed to construct the desired molecular architecture efficiently. These synthetic strategies not only highlight the compound's synthetic accessibility but also underscore the growing sophistication of modern organic chemistry techniques.

From a medicinal chemistry perspective, the fluorine substituents play a crucial role in fine-tuning the pharmacological properties of 2-Azabicyclo[2.2.1]heptane-2-propanoic acid, α,α-difluoro-. Fluorine atoms can influence electronic distribution within the molecule, leading to changes in reactivity and binding interactions. Additionally, their presence can enhance metabolic stability by preventing unwanted degradation pathways.

The compound's potential as a building block for drug discovery has been recognized by several pharmaceutical companies and academic institutions worldwide. Collaborative efforts are underway to explore its applications in treating neurological disorders, cancer, and infectious diseases. The versatility of its structural framework allows for modifications at multiple positions, enabling researchers to generate libraries of derivatives with tailored biological activities.

In conclusion,CAS No: 2138016-02-9 represents a significant advancement in the field of fluorinated heterocyclic chemistry. Its unique structural features and functional attributes make it an attractive candidate for developing next-generation therapeutic agents. As research continues to uncover new applications for this compound,its importance in pharmaceutical innovation is expected to grow significantly.

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